molecular formula C27H46O B052462 5beta-Cholestan-3-one CAS No. 601-53-6

5beta-Cholestan-3-one

Cat. No.: B052462
CAS No.: 601-53-6
M. Wt: 386.7 g/mol
InChI Key: PESKGJQREUXSRR-UHFFFAOYSA-N
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Description

Cholestan-3-one is a steroidal compound with the molecular formula C₂₇H₄₆O. It is a derivative of cholesterol, featuring a ketone group at the third carbon position. This compound is known for its role in various biochemical processes and its presence in certain metabolic pathways. Cholestan-3-one is also referred to as 3-oxocholestane or cholestanone.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cholestan-3-one can be synthesized through several methods. One common approach involves the oxidation of cholesterol. This process typically uses reagents such as chromium trioxide (CrO₃) in acetic acid or pyridinium chlorochromate (PCC) in dichloromethane. Another method involves the reduction of cholest-4-en-3-one using zinc and hydrochloric acid in acetic anhydride, which yields cholestan-3-one as one of the products .

Industrial Production Methods: In industrial settings, cholestan-3-one is often produced through the oxidation of cholesterol using more scalable and efficient methods. These methods may involve the use of catalytic systems and optimized reaction conditions to ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Cholestan-3-one undergoes various chemical reactions, including:

    Oxidation: Cholestan-3-one can be further oxidized to produce cholest-4-en-3-one.

    Reduction: It can be reduced to cholestan-3-ol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: The ketone group at the third carbon can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide (CrO₃) in acetic acid or pyridinium chlorochromate (PCC) in dichloromethane.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.

    Substitution: Various nucleophiles can be used under acidic or basic conditions to substitute the ketone group.

Major Products Formed:

    Oxidation: Cholest-4-en-3-one.

    Reduction: Cholestan-3-ol.

    Substitution: Depending on the nucleophile used, different substituted products can be formed.

Scientific Research Applications

Cholestan-3-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of cholestan-3-one involves its interaction with specific molecular targets and pathways. It is known to influence cholesterol metabolism and can modulate the activity of enzymes involved in lipid biosynthesis. Cholestan-3-one may also exert its effects by binding to nuclear receptors and altering gene expression related to lipid metabolism .

Comparison with Similar Compounds

Cholestan-3-one can be compared with other similar compounds, such as:

    Cholest-4-en-3-one: This compound has a double bond at the fourth carbon position, making it more reactive in certain chemical reactions.

    Cholestan-3-ol: The reduced form of cholestan-3-one, which has a hydroxyl group instead of a ketone group at the third carbon position.

    Coprostan-3-one: A stereoisomer of cholestan-3-one with different spatial arrangement of atoms.

Uniqueness: Cholestan-3-one is unique due to its specific structure and the presence of a ketone group at the third carbon position. This structural feature allows it to participate in various biochemical reactions and makes it a valuable intermediate in the synthesis of other steroidal compounds .

Properties

CAS No.

601-53-6

Molecular Formula

C27H46O

Molecular Weight

386.7 g/mol

IUPAC Name

10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C27H46O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h18-20,22-25H,6-17H2,1-5H3

InChI Key

PESKGJQREUXSRR-UHFFFAOYSA-N

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CCC(=O)C4)C)C

SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(=O)C4)C)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(=O)C4)C)C

601-53-6

physical_description

Solid

Synonyms

(5β,17β)-17-Octylandrostan-3-one;  3-Coprostanone;  5β-Cholestanone;  5β-Coprostan-3-one;  Coprostanone;  NSC 119031;  β-Cholestanone

Origin of Product

United States

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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